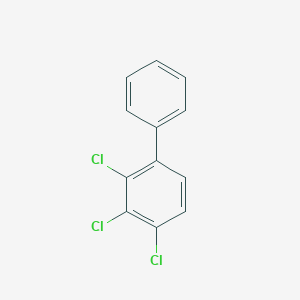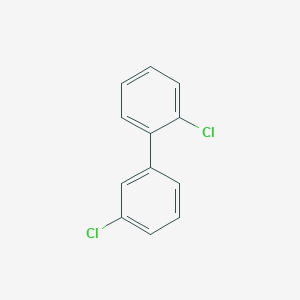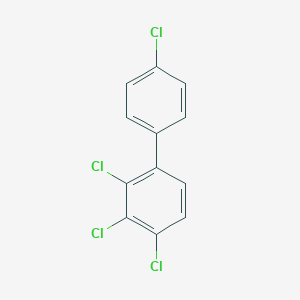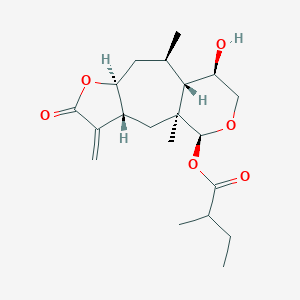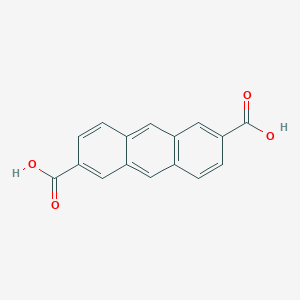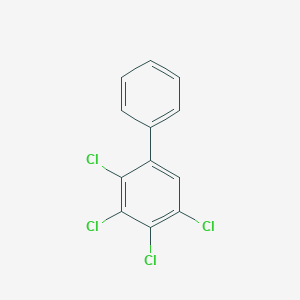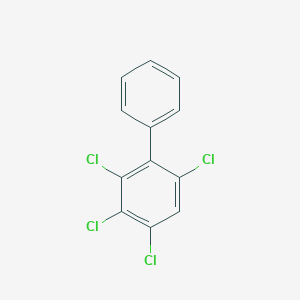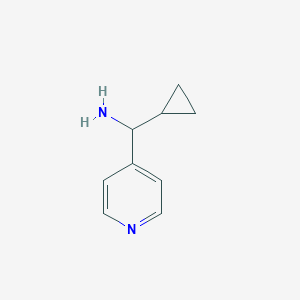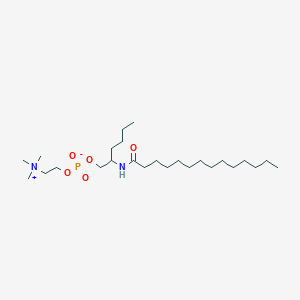
2-Tetradecanoylaminohexanol-1-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecanoylaminohexanol-1-phosphocholine, commonly known as TAPC, is a lipid molecule that has been extensively studied in the field of membrane biophysics. TAPC is a synthetic lipid that is widely used as a model membrane component due to its unique properties.
Aplicaciones Científicas De Investigación
TAPC has been widely used as a model membrane component in various scientific research applications. It is commonly used to study the physical and chemical properties of biological membranes. TAPC is also used to investigate the interaction between membrane proteins and lipids. Additionally, TAPC is used as a model lipid in the development of lipid-based drug delivery systems.
Mecanismo De Acción
TAPC is a phospholipid that is similar in structure to the phospholipids found in biological membranes. TAPC is capable of forming bilayer membranes and can interact with membrane proteins. The mechanism of action of TAPC involves its ability to alter the physical and chemical properties of biological membranes.
Efectos Bioquímicos Y Fisiológicos
TAPC has been shown to have several biochemical and physiological effects. It has been shown to interact with membrane proteins and alter their function. Additionally, TAPC has been shown to affect the fluidity and permeability of biological membranes. TAPC has also been shown to have an effect on the activity of enzymes that are involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAPC has several advantages as a model membrane component. It is a synthetic lipid that can be easily synthesized and purified. Additionally, TAPC has a well-defined structure and is stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of TAPC. TAPC is a synthetic lipid that may not accurately reflect the properties of biological membranes. Additionally, TAPC may not be suitable for studying the interaction between membrane proteins and lipids in vivo.
Direcciones Futuras
There are several future directions for research involving TAPC. One area of research involves the development of lipid-based drug delivery systems using TAPC. Additionally, TAPC could be used to study the interaction between membrane proteins and lipids in more detail. Further research could also be done to investigate the use of TAPC as a model membrane component for studying the properties of biological membranes.
Conclusion:
In conclusion, TAPC is a synthetic lipid that has been extensively studied in the field of membrane biophysics. TAPC is used as a model membrane component to study the physical and chemical properties of biological membranes and to investigate the interaction between membrane proteins and lipids. TAPC has several advantages as a model membrane component, but there are also some limitations associated with its use. Future research involving TAPC could lead to the development of new lipid-based drug delivery systems and a better understanding of the properties of biological membranes.
Métodos De Síntesis
The synthesis of TAPC involves the condensation of hexanol with 2-tetradecanoyl chloride in the presence of triethylamine. The resulting product is then phosphorylated using phosphorus oxychloride and subsequently reacted with choline to form TAPC. The purity of TAPC is typically confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Número CAS |
131736-77-1 |
|---|---|
Nombre del producto |
2-Tetradecanoylaminohexanol-1-phosphocholine |
Fórmula molecular |
C25H53N2O5P |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
Clave InChI |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



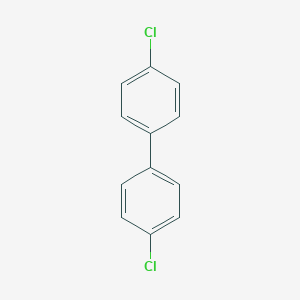
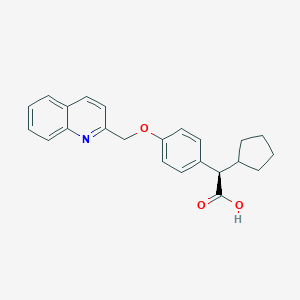
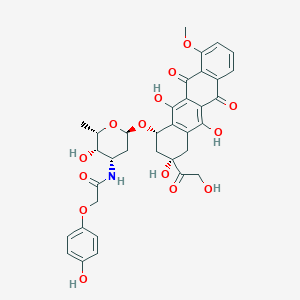
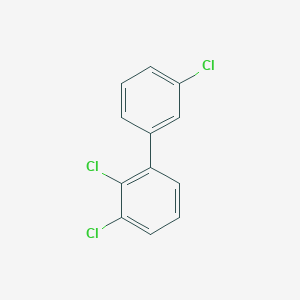
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
